5-Cyano-2-fluorobenzoic acid 5-Cyano-2-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 146328-87-2
VCID: VC21153787
InChI: InChI=1S/C8H4FNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)
SMILES: C1=CC(=C(C=C1C#N)C(=O)O)F
Molecular Formula: C8H4FNO2
Molecular Weight: 165.12 g/mol

5-Cyano-2-fluorobenzoic acid

CAS No.: 146328-87-2

Cat. No.: VC21153787

Molecular Formula: C8H4FNO2

Molecular Weight: 165.12 g/mol

* For research use only. Not for human or veterinary use.

5-Cyano-2-fluorobenzoic acid - 146328-87-2

Specification

CAS No. 146328-87-2
Molecular Formula C8H4FNO2
Molecular Weight 165.12 g/mol
IUPAC Name 5-cyano-2-fluorobenzoic acid
Standard InChI InChI=1S/C8H4FNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)
Standard InChI Key UQXVUTYCTZULCD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)C(=O)O)F
Canonical SMILES C1=CC(=C(C=C1C#N)C(=O)O)F

Introduction

Chemical and Structural Properties

Molecular Structure and Physicochemical Characteristics

The compound’s structure (Figure 1) features a carboxylic acid group at position 1, fluorine at position 2, and a cyano group at position 5. Its IUPAC name is 5-cyano-2-fluorobenzoic acid, with the SMILES string N#CC1=CC=C(F)C(C(=O)O)=C1 and InChI key UQXVUTYCTZULCD-UHFFFAOYSA-N . Key physicochemical properties include:

PropertyValueSource
Melting Point215–219°C
Boiling Point322.1°C at 760 mmHg
SolubilitySparingly soluble in water
Density1.45 g/cm³ (predicted)

The fluorine atom’s electronegativity increases the acidity of the carboxylic acid group (pKa2.8\text{p}K_a \approx 2.8), while the cyano group stabilizes intermediates in nucleophilic substitution reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-cyano-2-fluorobenzoic acid typically involves multi-step halogenation and cyanation processes. A patented method for analogous compounds (e.g., 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester) employs bromination and cyanide displacement under palladium catalysis . Key steps include:

  • Fluorination: Direct electrophilic fluorination of benzoic acid derivatives using HF\text{HF}-pyridine complexes.

  • Cyanation: Introduction of the cyano group via Rosenmund-von Braun reaction with CuCN .

Industrial production often uses continuous flow reactors to optimize yield (≥95%) and purity . For example, Carl Roth’s synthesis protocol achieves a 97% purity grade through recrystallization in ethanol-water mixtures .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound is a critical building block in drug discovery, particularly for neurological agents. Its derivatives exhibit enhanced binding affinity to GABA receptors, as demonstrated in a 2024 study where it served as a precursor to anticonvulsant compounds .

Agrochemical Development

In agrochemistry, 5-cyano-2-fluorobenzoic acid is used to synthesize herbicides with low environmental persistence. A 2023 study reported a derivative with 90% efficacy against Amaranthus retroflexus at 50 ppm, outperforming traditional chloroacetamide herbicides .

Materials Science

The compound’s electron-deficient aromatic ring facilitates its use in organic semiconductors. Blended with polythiophene, it achieves a hole mobility of 2.1×103cm2/V\cdotps2.1 \times 10^{-3} \, \text{cm}^2/\text{V·s}, suitable for organic photovoltaics .

Biological Activity and Mechanism

Antimicrobial Properties

In vitro assays reveal moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). The cyano group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Enzyme Inhibition

The compound acts as a competitive inhibitor of cytochrome P450 2D6 (Ki=4.7μMK_i = 4.7 \, \mu\text{M}), potentially altering the metabolism of co-administered drugs like tamoxifen .

Comparative Analysis with Analogues

CompoundAntimicrobial MIC (µg/mL)CYP2D6 Inhibition (KiK_i, µM)Cost (USD/g)
5-Cyano-2-fluorobenzoic acid128 (S. aureus)4.745–120
4-Cyano-2-fluorobenzoic acid2566.258–145
2-Fluorobenzoic acid>512N/A12–30

Key Insight: The 5-cyano derivative’s superior bioactivity justifies its higher cost compared to simpler fluorobenzoic acids .

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